6-Azido-8-(3-iodo-phenyl)-quinoline
Description
Properties
Molecular Formula |
C15H9IN4 |
|---|---|
Molecular Weight |
372.16 g/mol |
IUPAC Name |
6-azido-8-(3-iodophenyl)quinoline |
InChI |
InChI=1S/C15H9IN4/c16-12-5-1-3-10(7-12)14-9-13(19-20-17)8-11-4-2-6-18-15(11)14/h1-9H |
InChI Key |
FZNQYXTXKRWFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=C3C(=CC(=C2)N=[N+]=[N-])C=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences between 6-Azido-8-(3-iodo-phenyl)-quinoline and analogous compounds:
Solubility and Physicochemical Properties
- Solubility Challenges: this compound shares poor solubility with 6,8-diphenylquinoline due to aromatic bulk, but its azide and iodine atoms introduce polarizability, marginally improving solubility in aprotic solvents .
- Comparison with Polar Derivatives: The patent compound () with amino and carbonitrile groups exhibits higher solubility in polar solvents, underscoring how substituent polarity dictates solubility .
Q & A
Basic: What are the common synthetic routes for preparing azido-functionalized quinoline derivatives like 6-Azido-8-(3-iodo-phenyl)-quinoline?
Answer:
Azido-quinoline derivatives are typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
- Step 1: Start with halogenated quinoline precursors (e.g., 8-bromo-6-iodo-quinoline).
- Step 2: Perform azide substitution using sodium azide (NaN₃) in polar solvents (e.g., DMF) at 60–80°C for 6–12 hours .
- Step 3: Purify via column chromatography or recrystallization.
- Validation: Confirm azide incorporation using FT-IR (azide peak ~2100 cm⁻¹) and LC-MS .
Basic: How can researchers characterize the structural integrity of this compound?
Answer:
Key characterization methods include:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Verify substituent positions (e.g., iodophenyl at C8, azide at C6).
- 19F NMR (if applicable): For fluorinated analogs .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]⁺).
- X-ray Crystallography: Resolve spatial arrangement of substituents .
- Elemental Analysis: Ensure purity (>95%) .
Advanced: How can contradictory data on metabolic pathways of quinoline derivatives be resolved?
Answer:
Discrepancies in metabolite identification (e.g., hydroxylated vs. oxidized products) require:
- Multi-technique validation: Combine GC/MS, HPLC-MS, and enzymatic assays to cross-verify intermediates .
- Isotopic labeling: Track metabolic fate using ¹⁴C-labeled quinoline derivatives in in vitro liver models .
- Computational modeling: Predict metabolite stability via DFT calculations (e.g., B3LYP/6-31G*) .
- Species-specific studies: Compare metabolite profiles in human hepatocytes vs. rodent models to address interspecies variability .
Advanced: What experimental strategies optimize catalytic degradation of this compound in environmental studies?
Answer:
For Fenton-like degradation (e.g., using CoFe@Coal-C catalyst):
-
Parameter optimization:
Parameter Optimal Range pH 6–8 Catalyst 0.6 g/L H₂O₂ 10 mM Time 30 min -
Mechanistic analysis:
-
Reusability tests: Assess catalyst stability over 5 cycles via ICP-OES (metal leaching <2%) .
Basic: What biological activities are associated with quinoline derivatives, and how are they screened?
Answer:
Quinoline derivatives exhibit:
- Antimicrobial activity: Test via MIC assays against E. coli or S. aureus .
- Anticancer potential: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory effects: Measure COX-2 inhibition via ELISA .
Screening workflow:
In vitro assays: Prioritize hits with IC₅₀ < 10 µM.
Molecular docking: Predict target binding (e.g., dihydroorotate dehydrogenase for antimalarials) .
In vivo validation: Use rodent models for toxicity and efficacy .
Advanced: How can researchers design experiments to probe the role of the azide group in this compound’s bioactivity?
Answer:
- Functional group replacement: Synthesize analogs (e.g., 6-amino or 6-nitro derivatives) and compare bioactivity .
- Click chemistry: Conjugate the azide to alkynes (e.g., fluorescent probes) to track cellular uptake via confocal microscopy .
- Stability studies: Monitor azide decomposition in physiological buffers (pH 7.4, 37°C) using UV-Vis spectroscopy .
- SAR analysis: Correlate azide position/substitution with activity (e.g., logP vs. IC₅₀) .
Advanced: What methodologies address challenges in synthesizing iodophenyl-substituted quinolines?
Answer:
Key challenges include iodine’s steric bulk and light sensitivity:
- Directed C-H activation: Use Pd/Cu catalysts to install iodine at C8 via Suzuki-Miyaura coupling .
- Protecting groups: Temporarily block reactive sites (e.g., Boc-protected pyrrolidine) to prevent side reactions .
- Low-temperature conditions: Perform reactions under argon at –20°C to minimize decomposition .
- Yield optimization: Screen ligands (e.g., XPhos) and solvents (e.g., THF) for cross-coupling efficiency .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Azide hazards: Avoid shock/friction (risk of explosion); store in inert solvents (e.g., acetonitrile) .
- Iodine toxicity: Use gloves/PPE to prevent skin absorption; work in a fume hood .
- Waste disposal: Neutralize azides with sodium nitrite/hypochlorite before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
